

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Aminocyclohexanecarboxylate

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Compound of Interest

Compound Name:	Methyl 4-aminocyclohexanecarboxylate
Cat. No.:	B1348351

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Introduction

Methyl 4-aminocyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring substituted with an amino group and a methyl ester. This compound, existing as cis and trans isomers, serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its distinct stereoisomers and the reactivity of its functional groups make it a versatile intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and insights into its role in drug development.

Physicochemical Properties

The physicochemical characteristics of **methyl 4-aminocyclohexanecarboxylate** are fundamental to its application in chemical synthesis and drug design. These properties, which differ between the cis and trans isomers, influence reactivity, solubility, and bioavailability of the final active pharmaceutical ingredients (APIs). The compound is most commonly handled as its hydrochloride salt to improve stability and solubility in aqueous media.

General Properties

Property	Value	Source
Appearance	White to almost white or yellow crystalline powder. [1] [2] [3]	
Storage	Store in a cool, dark, and dry place. [4]	

Stereoisomer-Specific Properties

A comparative summary of the key physicochemical data for the hydrochloride salts of both **cis** and **trans-methyl 4-aminocyclohexanecarboxylate** is presented below.

Property	trans-Methyl 4-aminocyclohexanecarboxylate HCl	cis-Methyl 4-aminocyclohexanecarboxylate HCl
CAS Number	61367-07-5[3][5][6]	61367-16-6[7]
Molecular Formula	C ₈ H ₁₆ CINO ₂ [5]	C ₈ H ₁₆ CINO ₂ [7]
Molecular Weight	193.67 g/mol [5]	193.67 g/mol [7]
Melting Point	140-142 °C[2]	Not explicitly found
Boiling Point	255.4 °C at 760 mmHg (for free base)[8]	Not explicitly found
Flash Point	108.3 °C (for free base)[8]	Not explicitly found
Solubility	Soluble in water.[3][4][8] Easily soluble in polar organic solvents like alcohols and ketones.[2]	Not explicitly found, but amine salts are generally water-soluble.[9][10]
LogP (calculated)	2.18 (suggests moderate lipophilicity)[1]	Not explicitly found
Vapor Pressure	0.0129 mmHg at 25 °C (for free base)[8]	Not explicitly found
pKa	Not experimentally determined.	Not experimentally determined.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are general and can be adapted for the specific analysis of **methyl 4-aminocyclohexanecarboxylate** isomers.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

- Sample Preparation: A small amount of the crystalline **methyl 4-aminocyclohexanecarboxylate** hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Determination of Aqueous Solubility

The solubility of the hydrochloride salt in aqueous media is a crucial parameter for its use in biological systems and for reaction workups.

Methodology:

- Preparation of a Saturated Solution: An excess amount of **methyl 4-aminocyclohexanecarboxylate** hydrochloride is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: The saturated solution is filtered to remove any undissolved solid.
- Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation. The solubility is typically expressed in mg/mL or mol/L.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology (Shake-Flask Method):

- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of **methyl 4-aminocyclohexanecarboxylate** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
- Equilibration: The mixture is shaken gently for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: The two phases are allowed to separate completely.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

The pKa value indicates the strength of the amino group as a base. While an experimental value is not readily available in the literature, it can be determined using the following method.

Methodology (Potentiometric Titration):

- Sample Preparation: A known concentration of **methyl 4-aminocyclohexanecarboxylate** hydrochloride is dissolved in a known volume of water.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

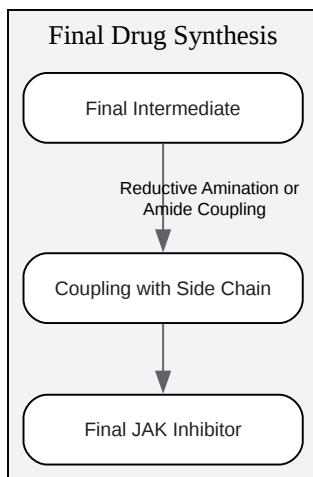
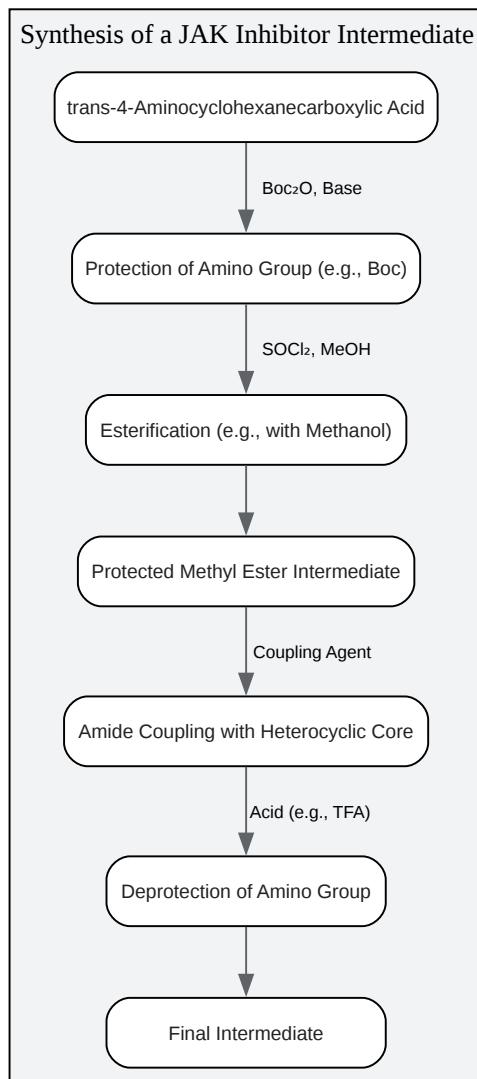
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been deprotonated.

Role in Drug Development and Experimental Workflows

Methyl 4-aminocyclohexanecarboxylate and its derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds. The trans isomer, in particular, is utilized due to its rigid and well-defined stereochemistry, which can impart specific conformational constraints on the final drug molecule.

One notable application is in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are implicated in inflammatory and autoimmune diseases.

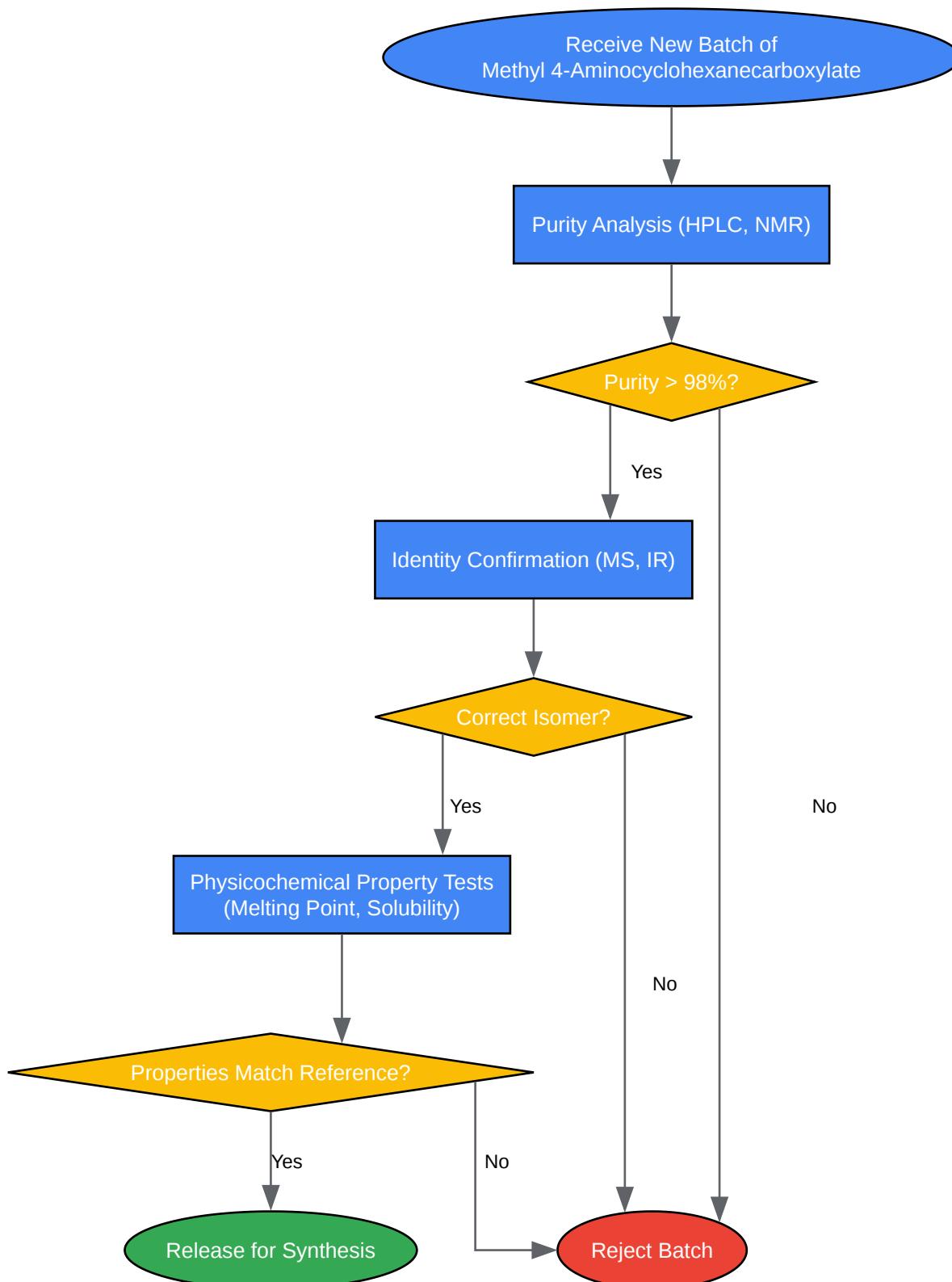
Below is a conceptual workflow for the synthesis of a JAK inhibitor utilizing a derivative of trans-4-aminocyclohexanecarboxylic acid.



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Caption: Conceptual workflow for the synthesis of a JAK inhibitor.

The following diagram illustrates a general decision-making process for characterizing a new batch of **methyl 4-aminocyclohexanecarboxylate** in a drug development setting.



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Caption: Quality control workflow for **methyl 4-aminocyclohexanecarboxylate**.

Conclusion

Methyl 4-aminocyclohexanecarboxylate is a foundational molecule in medicinal chemistry, offering a rigid scaffold for the synthesis of complex and stereochemically defined drug candidates. A thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development. While much is known about the trans isomer, further characterization of the cis isomer would be beneficial for a more complete understanding of this important chemical entity. The experimental protocols and workflows provided in this guide offer a framework for the consistent and accurate characterization of this versatile pharmaceutical intermediate.

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